

# Preparation of FR122047 Stock Solution: Application Notes and Protocols

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## Compound of Interest

Compound Name: FR122047

Cat. No.: B15608617

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## Abstract

**FR122047** is a potent and selective inhibitor of cyclooxygenase-1 (COX-1), a key enzyme in the prostaglandin biosynthesis pathway.[1] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo studies. This document provides detailed protocols for the preparation, storage, and handling of **FR122047** stock solutions, along with its mechanism of action and relevant physicochemical properties.

## Physicochemical Properties and Solubility

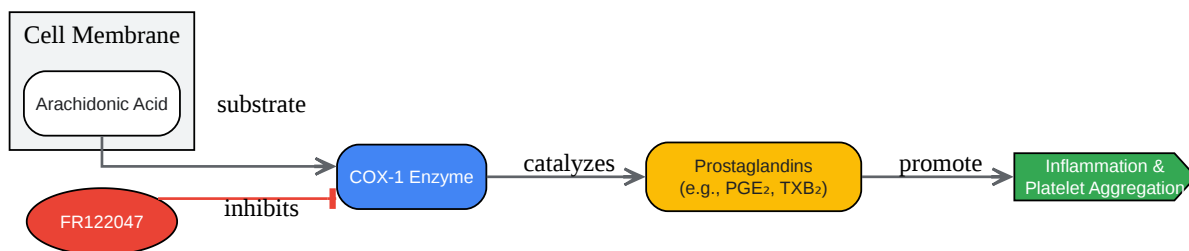
**FR122047** hydrochloride is a trisubstituted thiazole compound that is orally active and exhibits analgesic, anti-platelet, and anti-inflammatory properties.[2][3] It demonstrates high selectivity for COX-1 over COX-2.[3]

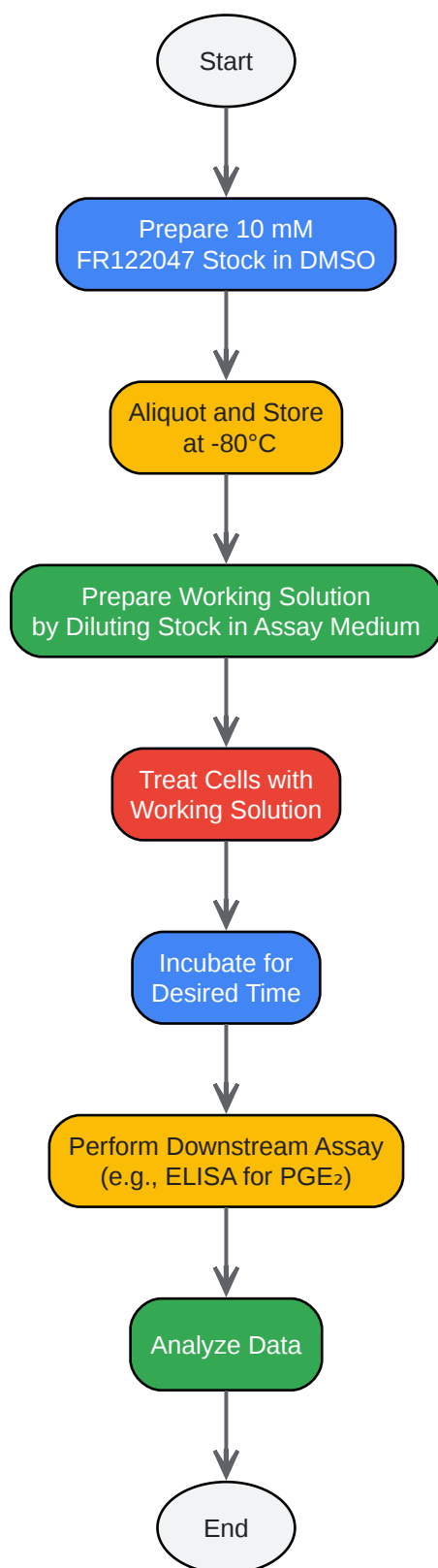
Table 1: Physicochemical and Solubility Data for **FR122047** Hydrochloride

Property	Value	Source
Molecular Formula	C <sub>23</sub> H <sub>25</sub> N <sub>3</sub> O <sub>3</sub> S · xHCl	[3][4]
Molecular Weight	423.53 g/mol (free base)	[3][4]
Appearance	Crystalline solid, Pale yellow solid	[4][5]
Purity	≥98%	[5]
Solubility in DMSO	~1 mg/mL, 5 mg/mL	[4][5]
Solubility in DMF	~10 mg/mL	[5]
Solubility in 1 M HCl	2 mg/mL	[4]
Solubility in Water	4 mg/mL	[4]
Aqueous Buffer Solubility	Sparingly soluble. A 1:10 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 100 µg/mL.	[5]

## Mechanism of Action: Selective COX-1 Inhibition

**FR122047** exerts its pharmacological effects by selectively inhibiting the COX-1 enzyme.[3] COX-1 is a constitutively expressed enzyme responsible for the conversion of arachidonic acid to prostaglandins, which are involved in various physiological processes.[1][6] By inhibiting COX-1, **FR122047** reduces the production of prostaglandins like prostaglandin E<sub>2</sub> (PGE<sub>2</sub>) and thromboxane B<sub>2</sub> (TXB<sub>2</sub>), leading to its anti-inflammatory and anti-platelet effects.[2][7]





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